
PRX-08066
Descripción general
Descripción
- PRX-08066 es un compuesto descubierto y desarrollado por Predix (más tarde Epix) Pharmaceuticals. Actúa como un antagonista potente y selectivo del receptor de serotonina 5-HT2B.
- Su nombre químico es 5-((4-(6-clorotieno[2,3-d]pirimidin-4-ilamino)piperidin-1-il)metil)-2-fluorobenzonitrilo.
- This compound tiene una alta afinidad de unión (Ki) de 3.4 nM para el receptor 5-HT2B y muestra selectividad sobre los receptores 5-HT2A y 5-HT2C estrechamente relacionados .
Aplicaciones Científicas De Investigación
Key Biochemical Pathways Affected:
- Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
- Focal Adhesion Kinase Pathway : Plays a role in cellular adhesion and migration.
- Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway : Important for immune response and hematopoiesis.
Pulmonary Arterial Hypertension
PRX-08066 has shown promise in preclinical studies for the treatment of pulmonary arterial hypertension. In a study using a monocrotaline-induced PAH rat model, the compound was administered orally at doses of 50 mg/kg and 100 mg/kg. The results indicated significant reductions in peak pulmonary artery pressure and improvement in cardiac output over a treatment period of five weeks.
Case Studies
-
Study on Efficacy in Animal Models :
- Objective : To evaluate the effects of this compound on PAH.
- Results : The compound significantly reduced indicators of PAH, including right ventricular hypertrophy and pulmonary artery remodeling.
- : this compound may offer a novel therapeutic approach for managing PAH by targeting the serotonin pathway .
-
Pharmacokinetics and Dosage Effects :
- Study Design : Various dosages were tested to determine the optimal therapeutic window.
- Findings : Doses of 50 mg/kg and 100 mg/kg were effective, with higher doses correlating with greater reductions in PA pressure.
Potential for Other Therapeutic Uses
While research primarily focuses on PAH, the mechanism by which this compound interacts with serotonin receptors suggests potential applications in other conditions related to serotonin dysregulation, such as certain mood disorders or fibrotic diseases.
Summary of Research Findings
Study Reference | Objective | Key Findings | |
---|---|---|---|
Animal Model Study | Evaluate efficacy for PAH | Significant reduction in pulmonary artery pressure | Potential treatment for PAH |
Dosage Study | Determine optimal dosage | Effective at 50 mg/kg and 100 mg/kg | Higher doses yield better outcomes |
Mecanismo De Acción
- Los efectos de PRX-08066 están mediados a través del receptor 5-HT2B.
- Los objetivos moleculares y las vías implicadas en su acción todavía están bajo investigación.
Análisis Bioquímico
Biochemical Properties
PRX-08066 interacts with the serotonin 5-HT 2B receptor . It acts as a potent and selective antagonist at this receptor . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits 5-HT induced MAPK activation and reduces thymidine incorporation in Chinese hamster ovary cells expressing h5-HT2BR . In KRJ-I cells, this compound also inhibits cell proliferation and basal and isoproterenol-stimulated 5-HT secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it binds to this receptor with high affinity, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a study using the monocrotaline (MCT)-induced PAH rat model, male rats were treated orally twice a day with 50 or 100 mg/kg this compound for 5 weeks . This compound significantly reduced peak PA pressure and right ventricle (RV)/body weight and RV/left ventricle + septum compared with MCT-treated animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the aforementioned study, this compound significantly reduced peak PA pressure at 50 and 100 mg/kg .
Metabolic Pathways
Its interaction with the serotonin 5-HT 2B receptor suggests that it may be involved in serotonin-related metabolic pathways .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to cells where the serotonin 5-HT 2B receptor is present .
Subcellular Localization
Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to the areas of the cell where this receptor is present .
Métodos De Preparación
- Las rutas sintéticas y las condiciones de reacción para PRX-08066 no han sido ampliamente documentadas. Se sintetiza a través de pasos químicos específicos para lograr su estructura.
- Los métodos de producción industrial son propietarios, pero los laboratorios de investigación suelen emplear técnicas de síntesis orgánica.
Análisis De Reacciones Químicas
- PRX-08066 experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de la ruta sintética.
- Los principales productos formados durante estas reacciones son intermediarios que conducen al compuesto final.
Comparación Con Compuestos Similares
- La singularidad de PRX-08066 radica en su selectividad por el receptor 5-HT2B.
- Los compuestos similares incluyen norfenfluramina (un potente agonista del 5-HT2B) y otros antagonistas del receptor 5-HT.
Recuerde que la síntesis detallada de this compound y los métodos de producción patentados pueden no estar disponibles públicamente debido a consideraciones comerciales
Actividad Biológica
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile, also known as PRX-08066, is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H17ClFN5S |
Molecular Weight | 401.89 g/mol |
CAS Number | 866206-54-4 |
This compound functions primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structure suggests potential interactions with targets related to inflammatory responses and pain modulation.
Target Enzymes and Receptors
- mPGES-1 Inhibition : The compound has been studied for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammatory processes. In vitro studies have shown significant inhibition rates, indicating its potential for treating inflammatory conditions such as rheumatoid arthritis .
Case Studies and Research Findings
- In vitro Studies : Research indicates that this compound demonstrates potent inhibitory effects on mPGES-1 with an IC50 value in the nanomolar range (exact values vary by study). This suggests high efficacy in blocking the enzyme's activity, which could translate to reduced inflammation in vivo.
- Animal Models : In rodent models, this compound exhibited significant efficacy in reducing pain responses associated with inflammation. For instance, in LPS-induced hyperalgesia models, it showed a dose-dependent reduction in pain sensitivity, with effective dosage levels reported around 36.7 mg/kg .
- Selectivity Profile : The selectivity of this compound over other prostanoid synthases and COX enzymes was highlighted in studies, indicating a favorable pharmacological profile that minimizes potential side effects associated with non-selective NSAIDs .
Pharmacokinetics
The pharmacokinetic profile of this compound has also been evaluated:
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
CNS Penetration | Good |
Half-life | To be determined |
These properties suggest that this compound could be suitable for oral administration and may effectively penetrate the central nervous system, making it a candidate for treating both peripheral and central pain mechanisms.
Propiedades
IUPAC Name |
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZFHBNCRQMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235710 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866206-54-4 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866206-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PRX-08066 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-08066 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PRX-08066?
A: this compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.
Q2: What evidence suggests that this compound might be a potential therapeutic for pulmonary arterial hypertension (PAH)?
A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that this compound significantly attenuated several pathological features of PAH. These include:
- Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of this compound significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
- Improved right ventricular function: this compound (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
- Reduced right ventricular hypertrophy: Treatment with this compound significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
- Decreased pulmonary vascular remodeling: this compound significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []
Q3: Has the binding site of this compound to the 5-HT2BR been investigated?
A: Yes, computational modeling studies have predicted the binding mode of this compound within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of this compound for 5-HT2BR over the closely related 5-HT2A receptor. []
Q4: Are there other potential applications for this compound besides PAH?
A: While the research primarily focuses on this compound's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.